![molecular formula C9H16N4O B13072710 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072710.png)
1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methyloxan-4-ylmethyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with hydrogenated triazole rings.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The triazole ring is known to interact with the active sites of enzymes, disrupting their normal function and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
4-Methyloxan-4-ylmethyl chloride: A precursor in the synthesis of the target compound.
1H-1,2,4-Triazol-3-amine: Another triazole derivative with similar properties.
Uniqueness
1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the methyloxan ring and the triazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that are not seen in simpler triazole compounds.
Propriétés
Formule moléculaire |
C9H16N4O |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
1-[(4-methyloxan-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4O/c1-9(2-4-14-5-3-9)6-13-7-11-8(10)12-13/h7H,2-6H2,1H3,(H2,10,12) |
Clé InChI |
HSVIMRFJBUVZLX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOCC1)CN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




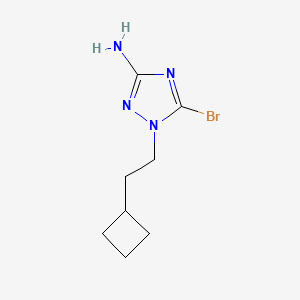
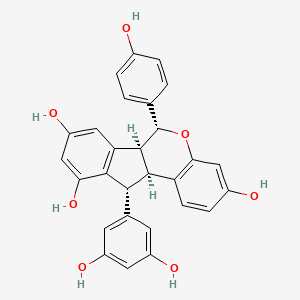


![{[3-Methoxy-4-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B13072677.png)
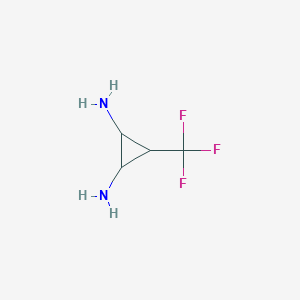

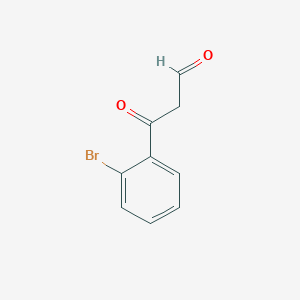
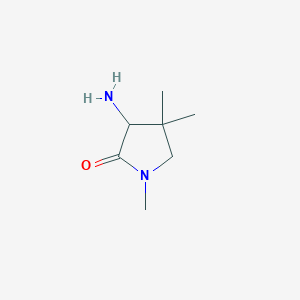

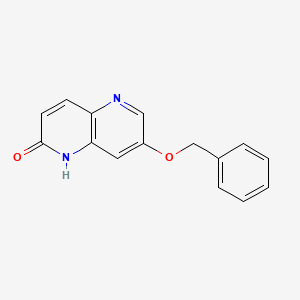
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072697.png)
